Cas no 99275-67-9 (4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide)
4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Isoquinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-oxo-
- 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- EN300-383233
- F74600
- Z1509187499
- 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide
- AKOS034038110
- SCHEMBL6800226
- 99275-67-9
- 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
-
- Inchi: 1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15)
- InChI Key: IBXVQOAFBNLVDH-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(O)=C(C(N)=O)N1
Computed Properties
- Exact Mass: 204.05349212g/mol
- Monoisotopic Mass: 204.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 92.4Ų
4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046648-50mg |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 50mg |
¥565.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046648-100mg |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 100mg |
¥960.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046648-250mg |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 250mg |
¥1632.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046648-1g |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 1g |
¥4406.0 | 2024-04-17 | |
| Ambeed | A1107019-50mg |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 50mg |
$100.0 | 2025-04-14 | |
| Ambeed | A1107019-100mg |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 100mg |
$169.0 | 2025-04-14 | |
| Ambeed | A1107019-250mg |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 250mg |
$288.0 | 2025-04-14 | |
| Ambeed | A1107019-1g |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 1g |
$777.0 | 2025-04-14 | |
| Enamine | EN300-383233-0.05g |
4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 0.05g |
$344.0 | 2023-07-10 | |
| Enamine | EN300-383233-0.1g |
4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
99275-67-9 | 95% | 0.1g |
$515.0 | 2023-07-10 |
4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide Suppliers
4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxamide: A Comprehensive Overview
4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxamide, also known by its CAS Registry Number 99275-67-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a bicyclic framework with a hydroxyl group at the 4-position and a carboxamide group at the 3-position, making it a unique member within its chemical family.
The synthesis of 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxamide involves a series of carefully designed reactions that highlight the versatility of isoquinoline derivatives in organic synthesis. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps such as cyclization and functionalization, significantly improving the yield and purity of the final product.
One of the most intriguing aspects of 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxamide is its bioactivity profile. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. In particular, its ability to modulate key signaling pathways involved in chronic inflammatory diseases has garnered considerable attention from the scientific community.
Recent research has also focused on understanding the structural features that contribute to the bioactivity of 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxamide. Computational modeling techniques, such as molecular docking and quantum mechanics calculations, have provided insights into how the hydroxyl and carboxamide groups interact with target proteins. These studies suggest that the hydroxyl group plays a critical role in stabilizing protein-ligand interactions, while the carboxamide group enhances solubility and bioavailability.
In addition to its pharmacological applications, 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxamide has shown potential in materials science. Its rigid bicyclic structure makes it an attractive candidate for use in supramolecular chemistry and nanotechnology. Researchers have explored its ability to form self-assembled monolayers and nanostructures, which could find applications in sensors, drug delivery systems, and electronic devices.
The development of novel synthetic strategies for 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxamide continues to be an active area of research. One promising approach involves the use of microwave-assisted synthesis, which offers advantages such as faster reaction times and higher yields compared to traditional methods. This approach has been successfully applied to scale up the production of this compound for preclinical studies.
In conclusion, 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxamide, with its unique chemical structure and diverse biological activities, represents a valuable asset in both academic research and industrial applications. As our understanding of its properties deepens through ongoing studies, it is likely that new avenues for its utilization will emerge.
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